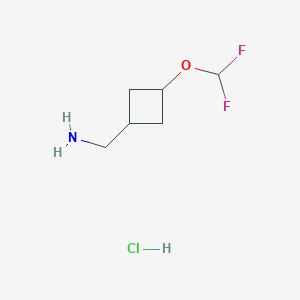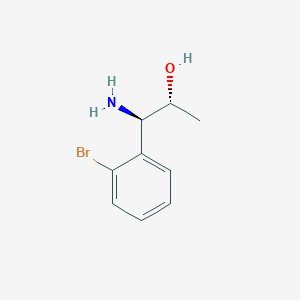![molecular formula C8H6F2N2 B13053389 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13053389.png)
4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions, a methyl group at the 1 position, and a pyrrolo[2,3-B]pyridine core. Its molecular formula is C8H6F2N2, and it has a molecular weight of 168.14 g/mol .
Preparation Methods
The synthesis of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-bromo-5-iodopyridine, the cyclization precursor can be obtained in high yield, followed by base-mediated conversion to the pyrrolopyridine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The fluorine atoms and the methyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with molecular targets, such as enzymes and receptors. For instance, it can inhibit the fibroblast growth factor receptor (FGFR) by binding to its active site, thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of cancer cell growth and metastasis.
Comparison with Similar Compounds
4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine can be compared with other pyrrolo[2,3-B]pyridine derivatives, such as:
1H-Pyrrolo[2,3-B]pyridine: Lacks the fluorine and methyl substitutions, resulting in different chemical and biological properties.
4,5-Difluoro-1H-pyrrolo[2,3-B]pyridine: Similar structure but without the methyl group, which can affect its reactivity and interactions.
1-Methyl-1H-pyrrolo[2,3-B]pyridine: Lacks the fluorine atoms, leading to different electronic and steric effects.
Properties
Molecular Formula |
C8H6F2N2 |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
4,5-difluoro-1-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6F2N2/c1-12-3-2-5-7(10)6(9)4-11-8(5)12/h2-4H,1H3 |
InChI Key |
ACPIWQVDQUXVEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C(=CN=C21)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine](/img/structure/B13053312.png)
![Methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13053314.png)

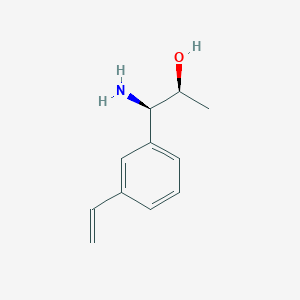
![8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide hcl](/img/structure/B13053339.png)

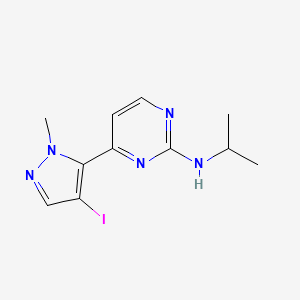

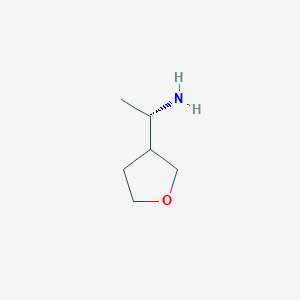

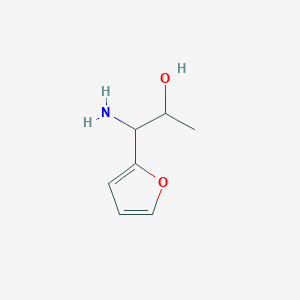
![4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13053361.png)
